5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperidine ring attached to a naphthoquinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthoquinone precursors with piperidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions often involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Naphthoquinone: Shares the quinone moiety but lacks the piperidine ring.
Piperidine: A basic structure that contributes to the overall activity of the compound.
Uniqueness
5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione is unique due to its combined structural features of quinoline, naphthoquinone, and piperidine. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
22817-48-7 |
---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-piperidin-1-ylnaphtho[2,3-h]quinoline-7,12-dione |
InChI |
InChI=1S/C22H18N2O2/c25-21-14-7-2-3-8-15(14)22(26)19-17(21)13-18(24-11-4-1-5-12-24)16-9-6-10-23-20(16)19/h2-3,6-10,13H,1,4-5,11-12H2 |
InChI Key |
SNTYCUWNWFWYKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=NC3=C4C(=C2)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.